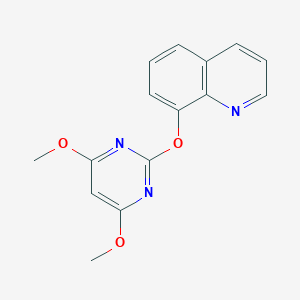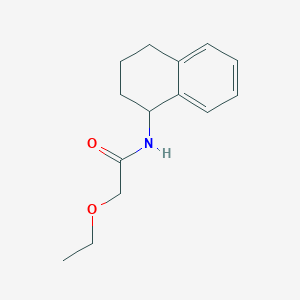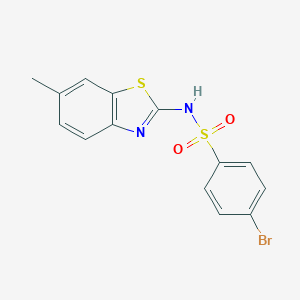![molecular formula C19H24ClNO2 B259367 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction.
Mécanisme D'action
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol is a potent and selective antagonist of the CRF1 receptor, which is a key regulator of the stress response. The CRF1 receptor is widely expressed in the brain, particularly in regions involved in the regulation of emotion and stress. Activation of the CRF1 receptor by CRF leads to the release of stress hormones, such as cortisol, which can have deleterious effects on the body if chronically elevated. This compound blocks the binding of CRF to the CRF1 receptor, thereby reducing the release of stress hormones and the behavioral and physiological effects of stress.
Biochemical and Physiological Effects
This compound has been shown to reduce the behavioral and neuroendocrine effects of stress in animal models, including decreased anxiety-like behavior, decreased corticosterone levels, and decreased activation of the hypothalamic-pituitary-adrenal (HPA) axis. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol is its potency and selectivity for the CRF1 receptor, which allows for precise manipulation of the stress response in animal models. One limitation of this compound is its poor solubility in aqueous solutions, which can make dosing and administration difficult in some experiments.
Orientations Futures
For research on 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol include further investigation of its therapeutic potential in stress-related disorders, such as anxiety, depression, and addiction. Additionally, research on the safety and tolerability of this compound in humans is needed to determine its potential for clinical use. Finally, further investigation of the mechanisms underlying the effects of this compound on the stress response is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 1-pentanol with tert-butyldimethylsilyl (TBDMS) to afford the corresponding TBDMS ether. The second step involves the coupling of 4-hydroxybenzyl alcohol with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to afford the corresponding 4-[(2-chlorobenzyl)oxy]benzyl alcohol. The third step involves the protection of the phenolic hydroxyl group of 4-[(2-chlorobenzyl)oxy]benzyl alcohol with TBDMS to afford the corresponding TBDMS ether. The fourth step involves the coupling of 4-[(2-chlorobenzyl)oxy]benzyl alcohol TBDMS ether with 1-pentanol in the presence of a base, such as potassium carbonate, to afford the final product, this compound.
Applications De Recherche Scientifique
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction. It has been shown to block the behavioral and neuroendocrine effects of stress in animal models, suggesting that it may be useful in the treatment of stress-related disorders. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may be useful in the treatment of anxiety disorders. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of addiction.
Propriétés
Formule moléculaire |
C19H24ClNO2 |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylamino]pentan-1-ol |
InChI |
InChI=1S/C19H24ClNO2/c20-19-7-3-2-6-17(19)15-23-18-10-8-16(9-11-18)14-21-12-4-1-5-13-22/h2-3,6-11,21-22H,1,4-5,12-15H2 |
Clé InChI |
BDSBMPNGFQINGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCCCCCO)Cl |
SMILES canonique |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCCCCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)

![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)

![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)